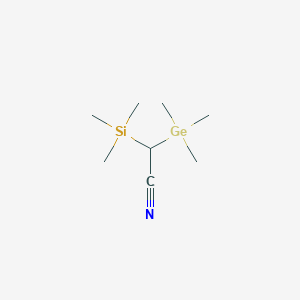
(Trimethylgermyl)(trimethylsilyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethylgermyl)(trimethylsilyl)acetonitrile is an organometallic compound that features both germanium and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
(Trimethylgermyl)(trimethylsilyl)acetonitrile can be synthesized through a reaction involving chlorotrimethylsilane, zinc, and a cyanomethyl halide (XCH2CN, where X = Cl or Br). The reaction typically proceeds with a yield of 61% when X = Cl and 81% when X = Br . The reaction conditions involve the use of an inert atmosphere and appropriate solvents to ensure the stability of the reactants and products.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Trimethylgermyl)(trimethylsilyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl and germyl groups can be substituted by other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with acetonitrile oxide, leading to the formation of cycloadducts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine, iodine) and silver salts (e.g., AgBF4) in solvents like methylene chloride . These reactions are typically carried out at low temperatures to control the reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while cycloaddition reactions produce cycloadducts with specific regioselectivity .
Scientific Research Applications
(Trimethylgermyl)(trimethylsilyl)acetonitrile has several applications in scientific research, including:
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of the compound may be explored for their potential biological activity and use in drug development.
Mechanism of Action
The mechanism by which (Trimethylgermyl)(trimethylsilyl)acetonitrile exerts its effects involves the reactivity of the silyl and germyl groups. These groups can participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)acetonitrile: This compound is similar in structure but lacks the germanium atom.
(Trimethylstannyl)acetonitrile: This compound contains a tin atom instead of germanium or silicon.
Uniqueness
(Trimethylgermyl)(trimethylsilyl)acetonitrile is unique due to the presence of both germanium and silicon atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
101652-74-8 |
|---|---|
Molecular Formula |
C8H19GeNSi |
Molecular Weight |
229.96 g/mol |
IUPAC Name |
2-trimethylgermyl-2-trimethylsilylacetonitrile |
InChI |
InChI=1S/C8H19GeNSi/c1-9(2,3)8(7-10)11(4,5)6/h8H,1-6H3 |
InChI Key |
PGRPUWYJRRRDOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C#N)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


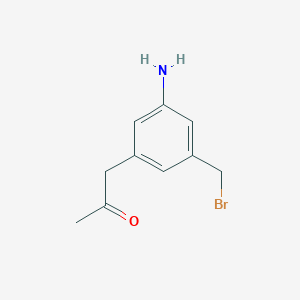
![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
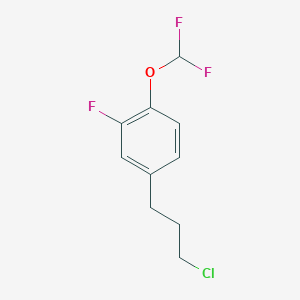
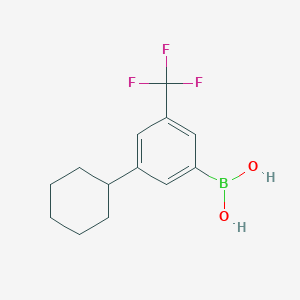
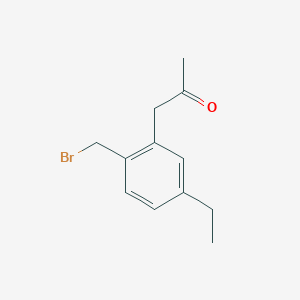
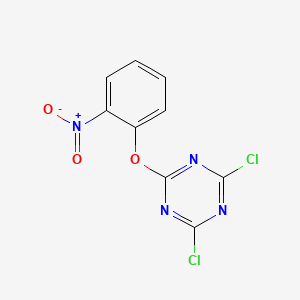
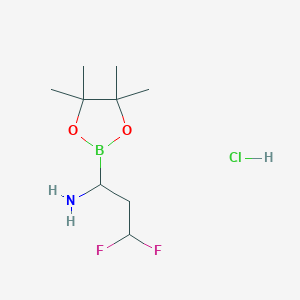
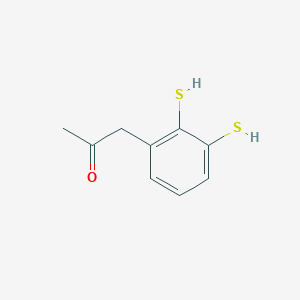
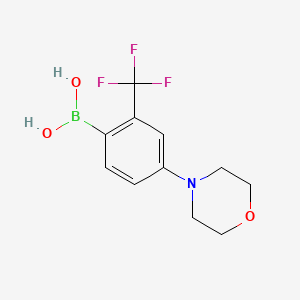
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)
![2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile](/img/structure/B14067625.png)
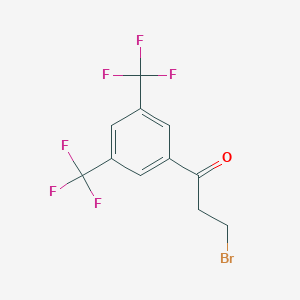
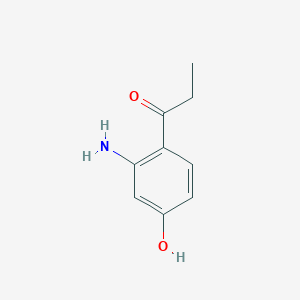
![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)
